3-(3-Methylpyridin-2-yl)propan-1-amine dihydrochloride 3-(3-Methylpyridin-2-yl)propan-1-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13602378
InChI: InChI=1S/C9H14N2.2ClH/c1-8-4-3-7-11-9(8)5-2-6-10;;/h3-4,7H,2,5-6,10H2,1H3;2*1H
SMILES: CC1=C(N=CC=C1)CCCN.Cl.Cl
Molecular Formula: C9H16Cl2N2
Molecular Weight: 223.14 g/mol

3-(3-Methylpyridin-2-yl)propan-1-amine dihydrochloride

CAS No.:

Cat. No.: VC13602378

Molecular Formula: C9H16Cl2N2

Molecular Weight: 223.14 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Methylpyridin-2-yl)propan-1-amine dihydrochloride -

Specification

Molecular Formula C9H16Cl2N2
Molecular Weight 223.14 g/mol
IUPAC Name 3-(3-methylpyridin-2-yl)propan-1-amine;dihydrochloride
Standard InChI InChI=1S/C9H14N2.2ClH/c1-8-4-3-7-11-9(8)5-2-6-10;;/h3-4,7H,2,5-6,10H2,1H3;2*1H
Standard InChI Key CEMPWRAMHPRVGS-UHFFFAOYSA-N
SMILES CC1=C(N=CC=C1)CCCN.Cl.Cl
Canonical SMILES CC1=C(N=CC=C1)CCCN.Cl.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

3-(3-Methylpyridin-2-yl)propan-1-amine dihydrochloride has a molecular weight of 223.14 g/mol and the systematic IUPAC name 3-(3-methylpyridin-2-yl)propan-1-amine; dihydrochloride. Its structure comprises a pyridine ring substituted with a methyl group at the 3-position, connected to a three-carbon aliphatic amine chain. The dihydrochloride salt form improves aqueous solubility, critical for in vitro and in vivo studies.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₁₆Cl₂N₂
Molecular Weight223.14 g/mol
SMILESCC1=C(N=CC=C1)CCCN.Cl.Cl
InChI KeyCEMPWRAMHPRVGS-UHFFFAOYSA-N
CAS NumberNot publicly disclosed

The planar pyridine ring and flexible propanamine tail allow conformational adaptability, enabling interactions with hydrophobic pockets in biological targets. Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are typically employed to confirm its structure and purity.

Synthesis and Industrial Production

Reductive Amination Process

The synthesis begins with 3-methylpyridine and propan-1-amine under reductive amination conditions. A typical procedure involves:

  • Condensation: 3-Methylpyridine reacts with propan-1-amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the secondary amine.

  • Salt Formation: The free base is treated with hydrochloric acid to yield the dihydrochloride salt, which is then purified via recrystallization.

Critical Parameters:

  • Temperature: Maintained between 25–35°C to optimize reaction kinetics.

  • Solvent System: Polar aprotic solvents (e.g., tetrahydrofuran) enhance intermediate stability.

  • Stoichiometry: Precise molar ratios of reactants prevent side-product formation.

Scalability and Challenges

Industrial-scale production requires stringent control over reaction conditions to ensure batch consistency. Challenges include:

  • Purification: Removing unreacted starting materials and by-products.

  • Yield Optimization: Current protocols achieve ~60–70% yield, necessitating process refinement.

Biological Activities and Mechanistic Insights

Neurotransmitter Reuptake Inhibition

The compound’s primary mechanism involves competitive inhibition of dopamine (DAT) and serotonin (SERT) transporters. By blocking reuptake, it increases synaptic concentrations of these neurotransmitters, potentiating CNS stimulation.

Key Observations:

  • Dopaminergic Effects: Enhanced locomotor activity in rodent models, analogous to amphetamines.

  • Serotonergic Modulation: Potential anxiolytic and antidepressant properties via 5-HT receptor activation.

Comparative Pharmacological Profile

While structural analogs like cocaine and fluoxetine share reuptake inhibition mechanisms, 3-(3-Methylpyridin-2-yl)propan-1-amine dihydrochloride exhibits distinct selectivity:

Table 2: Mechanistic Comparison with Reference Compounds

CompoundPrimary TargetIC₅₀ (nM)Clinical Use
CocaineDAT200Local anesthetic
FluoxetineSERT1.5Major depressive disorder
3-(3-Methylpyridin-2-yl)propan-1-amine dihydrochlorideDAT/SERTPendingInvestigational

Future Directions and Challenges

Unresolved Questions

  • Target Specificity: Whether the compound exhibits affinity for norepinephrine transporters (NET) remains unexplored.

  • Long-Term Effects: Chronic administration studies are needed to assess addiction potential and tolerance development.

Innovations in Synthesis

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral analogs with improved potency.

  • Green Chemistry Approaches: Reducing solvent waste and energy consumption during industrial production.

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